Virginiamycin m1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

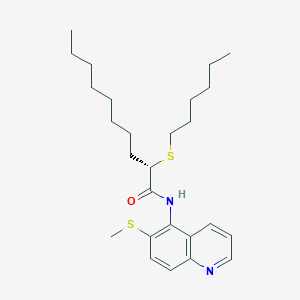

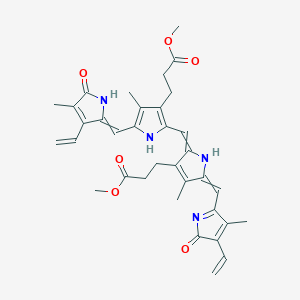

バージニアマイシンM1は、ストレプトグラミンA群の抗生物質に属するマクロライド系抗生物質です。ストレプトマイセス属のさまざまな菌株、例えばストレプトマイセス・グラミノーファシエンスによって産生されます。 バージニアマイシンM1は、特にメチシリン耐性黄色ブドウ球菌(MRSA)を含むグラム陽性菌に対して強力な抗菌作用があることで知られています .

製造方法

合成経路と反応条件: バージニアマイシンM1は、通常、ストレプトマイセス属を用いた発酵プロセスによって生産されます。生産には、栄養豊富な培地で細菌を培養し、その後、抗生物質を抽出および精製することが含まれます。 発酵条件(pH、温度、栄養組成など)は、収量を最大限に高めるように最適化されます .

工業生産方法: バージニアマイシンM1の工業生産には、高収量株のストレプトマイセスを用いた大規模発酵が関与します。このプロセスには、培養に最適な生育条件を維持するために栄養分を継続的に供給する、流加発酵が含まれます。 その後、抗生物質は溶媒を用いて抽出し、さまざまなクロマトグラフィー技術を用いて精製されます .

科学的研究の応用

Virginiamycin M1 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the synthesis and modification of macrocyclic lactones.

Biology: Researchers use this compound to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.

Medicine: The compound is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

Industry: this compound is used in the fuel ethanol industry to prevent microbial contamination and in agriculture to promote growth and prevent infections in livestock

作用機序

バージニアマイシンM1は、細菌のタンパク質合成を阻害することで抗菌作用を発揮します。50Sリボソームサブユニットに結合し、成長中のペプチド鎖とアミノアシルtRNA間のペプチド結合の形成を阻止します。 この阻害は、ペプチド鎖の伸長を阻害し、タンパク質合成を効果的に停止させ、細菌細胞の死滅につながります .

類似の化合物との比較

バージニアマイシンM1は、ストレプトグラミンファミリーの抗生物質の一員であり、次の化合物も含まれます。

- プリスティナマイシンIIA

- オストレオグリシンA

- ストレプトグラミンA

- ミカマイシンA

これらの類似した化合物と比較して、バージニアマイシンM1は、その特定の構造と、他のストレプトグラミンと組み合わせたときに示す相乗効果でユニークです。 この相乗効果は、その抗菌活性を強化し、耐性菌株に対して特に効果的になります .

生化学分析

Biochemical Properties

Virginiamycin M1 plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It achieves this by blocking the formation of peptide bonds between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . This inhibition occurs through its interaction with the 50S ribosomal subunit, preventing the elongation of the peptide chain. This compound interacts synergistically with virginiamycin B (streptogramin B) to enhance its antibacterial efficacy .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to the inhibition of cell growth and proliferation . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in bacterial cell death. This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the 50S ribosomal subunit, where it inhibits peptide elongation by blocking the formation of peptide bonds . This action prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis. This compound acts synergistically with virginiamycin B, enhancing its antibacterial activity through a combined mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its antibacterial activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to this compound can lead to the development of bacterial resistance, necessitating careful monitoring and management .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound can lead to toxic or adverse effects, including reduced body weight gain and liver toxicity . At appropriate dosages, this compound has been shown to improve animal health by reducing lactic acidosis and the incidence of liver abscesses . The optimal dosage must be carefully determined to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its biosynthesis and degradation. The biosynthesis of this compound involves the incorporation of specific amino acids and the formation of a macrocyclic lactone ring . Enzymes such as acetyltransferases and peptidyl-tRNA synthetases play key roles in its biosynthesis and metabolic flux . The degradation of this compound involves enzymatic reduction and hydrolysis, leading to the formation of inactive metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow . Its accumulation in target tissues enhances its antibacterial efficacy, but excessive accumulation can lead to toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the bacterial ribosome . Its activity is directed towards the 50S ribosomal subunit, where it exerts its inhibitory effects on protein synthesis . Post-translational modifications and targeting signals may influence its localization to specific compartments or organelles within bacterial cells . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions: Virginiamycin M1 is typically produced through fermentation processes involving Streptomyces species. The production involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The fermentation conditions, such as pH, temperature, and nutrient composition, are optimized to maximize yield .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using high-yield strains of Streptomyces. The process includes fed-batch fermentation, where nutrients are continuously supplied to the culture to maintain optimal growth conditions. The antibiotic is then extracted using solvents and purified through various chromatographic techniques .

化学反応の分析

反応の種類: バージニアマイシンM1は、次のようないくつかの化学反応を起こします。

酸化: この化合物は酸化されてさまざまな誘導体になることがあります。

還元: 還元反応は、バージニアマイシンM1に存在する官能基を修飾することができます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は、特定の温度やpHレベルなどの制御された条件下で行われます .

生成される主要な生成物: これらの反応から生成される主要な生成物には、バージニアマイシンM1のさまざまな誘導体が含まれ、これらは抗菌作用が変化したり、安定性が向上したりする可能性があります .

科学研究への応用

バージニアマイシンM1は、科学研究において幅広い用途があります。

化学: マクロライド系の合成と修飾を研究するためのモデル化合物として使用されています。

生物学: 研究者はバージニアマイシンM1を使用して、細菌の耐性機構と抗生物質が微生物群集に与える影響を研究しています。

医学: 抗生物質耐性菌株によって引き起こされる感染症の治療における潜在的な用途について調査されています。

産業: バージニアマイシンM1は、燃料エタノール産業で微生物の汚染を防ぎ、農業では家畜の成長を促進し、感染を防ぐために使用されます

類似化合物との比較

Virginiamycin M1 is part of the streptogramin family of antibiotics, which includes other compounds such as:

- Pristinamycin IIA

- Ostreogrycin A

- Streptogramin A

- Mikamycin A

Compared to these similar compounds, this compound is unique in its specific structure and the synergistic effects it exhibits when combined with other streptogramins. This synergy enhances its antibacterial activity and makes it particularly effective against resistant bacterial strains .

特性

| Virginiamycin M1 is a macrocyclic lactone antibiotic that acts syngeristically with the structurally unrelated cyclic depsipeptides more commonly known as the virginiamycins B (ostreogrycin B or streptogramin B) and S to inhibit peptide elongation. This is achieved by blocking formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA. Virginiamycin M1 has proven to be highly active against Gram positive bacteria, particularly methicillin-resistant S. aureus. | |

CAS番号 |

21411-53-0 |

分子式 |

C28H35N3O7 |

分子量 |

525.6 g/mol |

IUPAC名 |

(10R,11R,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |

InChI |

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/t19-,20-,26-/m1/s1 |

InChIキー |

DAIKHDNSXMZDCU-XMERXJNXSA-N |

SMILES |

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

異性体SMILES |

C[C@@H]1C=CC(=O)NCC=CC(=C[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)C |

正規SMILES |

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

外観 |

White solid |

| 21411-53-0 | |

溶解性 |

Poorly soluble in water |

同義語 |

(3R,4R,5E,10E,12E,14S)-8,9,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone; Mikamycin A; Ostreogrycin A; Antibiotic PA 114A1; Factor |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)

![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)